2-Ethoxy-1-naphthoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethoxy-1-naphthoic acid-related compounds involves various chemical reactions and processes. For example, 2-Hydroxy-1-naphthoic acid can be prepared from β-naphthol and sodium hydroxide in n-octane with a purity up to 98%, under specific conditions of pressure, temperature, and reaction time, resulting in a yield of 82.83% (Jiang Ting-shun, 2008). Moreover, methods for the synthesis of derivatives like 2-(6-methoxy-2-naphthyl)propenoic acid involve Pd-catalyzed reactions and alkaline hydrolysis (T. Hiyama et al., 1990).
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-1-naphthoic acid and its derivatives has been elucidated through various techniques. Studies on 1-naphthoic acid and 2-naphthoic acid have detailed the molecular dimensions, including bond lengths and angles, demonstrating the ordered structure of these compounds and the role of hydrogen bonding in their stability (L. J. Fitzgerald & R. E. Gerkin, 1993).
Chemical Reactions and Properties
2-Ethoxy-1-naphthoic acid undergoes various chemical reactions, highlighting its reactivity and functional versatility. The etherification and Vilsmeier reaction have been improved to synthesize 2-Ethoxy-1-naphthaldehyde, emphasizing the environmental friendliness of the process (Chen Yan-ming, 2012). Additionally, the compound participates in ring cleavage reactions as part of the phenanthrene-degradative pathway (K. Adachi et al., 1999).
Physical Properties Analysis
The physical properties of 2-Ethoxy-1-naphthoic acid derivatives, including their stability in solid form and in aqueous solution, have been characterized. For instance, the synthesis of 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone from 1-naphthoyl-glycine showcases its fluorescent properties and potential applications in monitoring cellular compartments (G. Kóczán et al., 2001).
Chemical Properties Analysis
The chemical properties of 2-Ethoxy-1-naphthoic acid and related compounds are diverse, with extensive applications in synthesis and pharmaceutical research. For instance, the compound serves as a precursor in the synthesis of anti-inflammatory agents, illustrating its importance in medicinal chemistry (Lu Xian, 2000).
Scientific Research Applications
Carboxylation Applications : The sodium and potassium salts of ethyl carbonic acid, which are related to 2-ethoxy-1-naphthoic acid, can effectively carboxylate phenol and naphthols. This process leads to the synthesis of hydroxybenzoic and hydroxynaphthoic acids, which have broad practical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).
Asymmetric Chromophore : 1-Naphthoic acid, closely related to 2-ethoxy-1-naphthoic acid, is identified as a new type of asymmetric chromophore useful for inducing chirality in a variety of organic compounds (Schreder et al., 1996).
Fluorimetric Titrimetry Potential : Intramolecular hydrogen bonding in 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid, causes pH-dependent shifts in spectra and anomalous pKa values. This suggests potential applications for fluorimetric titrimetry in qualitative analysis at trace levels (Schulman & Kovi, 1973).
Inclusion Compound Formation : 6-Hydroxy-2-naphthoic acid forms solvates with 1,4-dioxane and dimethyl sulfoxide, stabilizing structures through host-host and host-guest hydrogen bonds. This indicates potential applications in inclusion compound formation (Jacobs et al., 2010).
Synthesis Optimization : Optimal conditions for the synthesis of 2-Hydroxy-1-naphthoic acid have been identified, indicating the practical aspects of its production (Jiang, 2008).
Stability and Energetics : 2-Naphthoic acid is more stable than its 1-isomer, with specific enthalpies of formation, indicating its stability and potential energetic applications (Chickos et al., 2003).
Safety And Hazards
2-Ethoxy-1-naphthoic acid can cause skin irritation and serious eye irritation5. It may also cause respiratory irritation5. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes5. Use of personal protective equipment is advised5.
Future Directions
The future directions for 2-Ethoxy-1-naphthoic acid are not readily available in the searched resources. However, given its use in the synthesis of various antistaphylococcic penicillins2, it may continue to be an important compound in the development of new antibiotics.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-ethoxynaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFBSSDLYGWAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062277 | |
Record name | 2-Ethoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-naphthoic acid | |
CAS RN |
2224-00-2 | |
Record name | 2-Ethoxy-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2224-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenecarboxylic acid, 2-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarboxylic acid, 2-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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